molecular formula C17H20N2O B7191223 N-(1-bicyclo[2.2.1]heptanyl)-2-(1H-indol-3-yl)acetamide

N-(1-bicyclo[2.2.1]heptanyl)-2-(1H-indol-3-yl)acetamide

Cat. No.: B7191223
M. Wt: 268.35 g/mol
InChI Key: PZEJRSFPXLMFLN-UHFFFAOYSA-N
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Description

N-(1-bicyclo[221]heptanyl)-2-(1H-indol-3-yl)acetamide is a complex organic compound that features a unique bicyclic structure combined with an indole moiety

Properties

IUPAC Name

N-(1-bicyclo[2.2.1]heptanyl)-2-(1H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c20-16(19-17-7-5-12(10-17)6-8-17)9-13-11-18-15-4-2-1-3-14(13)15/h1-4,11-12,18H,5-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZEJRSFPXLMFLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C2)NC(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-bicyclo[2.2.1]heptanyl)-2-(1H-indol-3-yl)acetamide typically involves the following steps:

    Formation of the bicyclo[2.2.1]heptane core: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as maleic anhydride.

    Introduction of the indole moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling of the two fragments: The final step involves coupling the bicyclo[2.2.1]heptane core with the indole moiety through an acetamide linkage. This can be achieved using standard amide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Continuous flow chemistry techniques could be employed to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1-bicyclo[2.2.1]heptanyl)-2-(1H-indol-3-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the acetamide linkage can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydrogen atoms on the indole ring can be substituted with various functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of N-(1-bicyclo[2.2.1]heptanyl)-2-(1H-indol-3-yl)ethylamine.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

N-(1-bicyclo[2.2.1]heptanyl)-2-(1H-indol-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-bicyclo[2.2.1]heptanyl)-2-(1H-indol-3-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indole moiety. The bicyclic structure may also play a role in stabilizing the compound and enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-(1-bicyclo[2.2.1]heptanyl)-2-(1H-indol-3-yl)ethanamine: Similar structure but with an amine group instead of an acetamide linkage.

    N-(1-bicyclo[2.2.1]heptanyl)-2-(1H-indol-3-yl)propionamide: Similar structure but with a propionamide linkage instead of an acetamide linkage.

Uniqueness

N-(1-bicyclo[2.2.1]heptanyl)-2-(1H-indol-3-yl)acetamide is unique due to its specific combination of a bicyclic structure and an indole moiety. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds.

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